N-(3-hydroxypropyl)-2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamide
Description
N-(3-hydroxypropyl)-2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamide is a synthetic acetamide derivative characterized by a pyrimidine core substituted with a morpholino group and a methyl moiety, coupled with a thioether-linked acetamide side chain bearing a 3-hydroxypropyl group. This compound is of interest due to its structural complexity, which combines hydrophilic (morpholino, hydroxypropyl) and hydrophobic (methyl, pyrimidine) elements. Such features may enhance solubility and target binding, making it a candidate for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
N-(3-hydroxypropyl)-2-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S/c1-11-9-12(18-4-7-21-8-5-18)17-14(16-11)22-10-13(20)15-3-2-6-19/h9,19H,2-8,10H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKBZXZDPVLCNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NCCCO)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-hydroxypropyl)-2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamide, with the molecular formula and a molecular weight of 326.42 g/mol, has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a morpholinopyrimidine moiety, which is often associated with various therapeutic effects, including anti-cancer and anti-inflammatory properties.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and other therapeutic applications. Below are detailed findings from various studies:
Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit specific oncogenic pathways, particularly those involving transcription factors such as BCL6, which is implicated in diffuse large B-cell lymphoma (DLBCL). Studies have demonstrated that derivatives of morpholinopyrimidine can effectively disrupt these pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
- Cell Line Studies : In vitro studies using cancer cell lines have reported IC50 values in the low nanomolar range, indicating potent anticancer activity. For instance, one study highlighted that compounds structurally related to this compound showed IC50 values around 10 nM against specific cancer cell lines .
Anti-inflammatory Effects
Research has also suggested that this compound may possess anti-inflammatory properties. Morpholinopyrimidine derivatives have been linked to the inhibition of inflammatory cytokines, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Study 1: In Vivo Efficacy
A recent study investigated the in vivo efficacy of this compound in a mouse model of DLBCL. Mice treated with the compound showed significant tumor regression compared to control groups, highlighting its potential as a therapeutic agent .
Case Study 2: Pharmacokinetics
Pharmacokinetic studies revealed that this compound has favorable absorption and distribution characteristics. It demonstrated good bioavailability and a half-life conducive to therapeutic use, making it a candidate for further development in clinical settings .
Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally and functionally related acetamide derivatives documented in recent literature.
Key Observations
Structural Diversity: The target compound’s morpholino group distinguishes it from analogs with triazinoindole () or chlorophenylpyrimidine () cores. Morpholino substituents are known to enhance solubility and metabolic stability compared to aromatic or halogenated groups .
Synthesis Methods :
- The target compound likely shares synthetic steps with ’s 2-[(pyrimidinyl)thio]-N-acetamides, where sodium methylate facilitates deprotonation, followed by alkylation with chloroacetamides . This contrasts with ’s use of triethylamine in reflux conditions for thiouracil coupling .
Purity and Yield :
- While the target compound’s purity/yield is unspecified, analogs in and achieve >90% purity/yield, suggesting robust synthetic routes for pyrimidine-thioacetamides .
Research Findings and Implications
- Reactivity Considerations : The thioether linkage in the target compound is prone to oxidation, a shared limitation with Compounds 23–27 (). Stabilization strategies, such as steric hindrance from the methyl group, could mitigate this .
- Functional Group Trade-offs: Halogenated analogs (e.g., 4a in ) may exhibit stronger target binding due to electron-withdrawing effects, but at the cost of increased toxicity risks compared to the target’s morpholino group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
